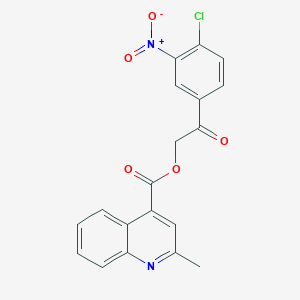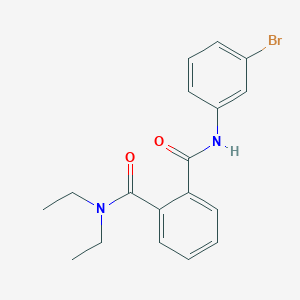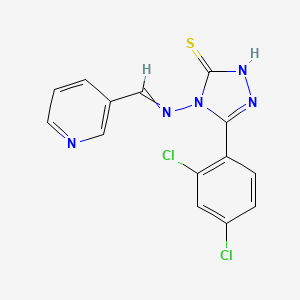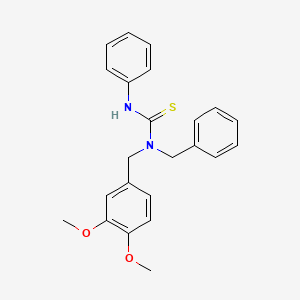
2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate
Overview
Description
2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate is a complex organic compound that features a quinoline core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitro and chloro substituents on the phenyl ring, along with the quinoline moiety, makes it a versatile molecule for chemical modifications and functional studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate typically involves multi-step organic reactions. One common method starts with the nitration of 4-chlorophenylacetic acid to introduce the nitro group. This is followed by esterification with 2-methylquinoline-4-carboxylic acid under acidic conditions to form the final product. The reaction conditions often require the use of strong acids like sulfuric acid or hydrochloric acid, and the reactions are typically carried out under reflux to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and automated systems can enhance the efficiency of the synthesis process. Solvent recovery and recycling are also crucial to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF), elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Reduction: 2-(4-Amino-3-nitrophenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate.
Substitution: 2-(4-Substituted-3-nitrophenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate.
Oxidation: Various oxidized derivatives depending on the specific conditions and reagents used.
Scientific Research Applications
2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting bacterial or viral infections.
Materials Science: The compound’s unique structure allows it to be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study enzyme interactions and cellular pathways due to its ability to undergo specific chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The nitro and chloro groups can participate in hydrogen bonding and electrostatic interactions, while the quinoline moiety can intercalate with DNA or interact with protein active sites. These interactions can modulate biological pathways and lead to specific cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate shares similarities with compounds like 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-methylquinoline-4-carboxamide and 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-methylquinoline-4-carboxylic acid.
- These compounds have similar core structures but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity.
Uniqueness
- The presence of both nitro and chloro substituents on the phenyl ring, along with the ester linkage to the quinoline moiety, makes this compound unique. This combination of functional groups allows for diverse chemical modifications and a wide range of potential applications in various fields.
Properties
IUPAC Name |
[2-(4-chloro-3-nitrophenyl)-2-oxoethyl] 2-methylquinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O5/c1-11-8-14(13-4-2-3-5-16(13)21-11)19(24)27-10-18(23)12-6-7-15(20)17(9-12)22(25)26/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEHVNDUSIZQCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)OCC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-3-[2-(3-methylanilino)-1,3-thiazol-4-yl]chromen-2-one](/img/structure/B3692393.png)
![3-(2,4-dichlorophenyl)-4-[(4-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B3692415.png)
![2-({[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol](/img/structure/B3692423.png)

![2-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B3692433.png)


![8-methoxy-3-[(4-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B3692460.png)
![5-(4-chlorophenyl)-4-[(2,4,5-trimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B3692466.png)
![6-chloro-3-{5-[(2-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B3692471.png)
![4-(4-Methoxyphenyl)-7-[(4-methoxyphenyl)methoxy]chromen-2-one](/img/structure/B3692481.png)
![methyl 4-{[(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}-5-methylfuran-2-carboxylate](/img/structure/B3692485.png)
![3-[(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B3692497.png)
![2-{2-[(2-methoxyphenyl)amino]-1,3-thiazol-4-yl}-3H-benzo[f]chromen-3-one](/img/structure/B3692501.png)
